molecular formula C8H14O3 B3392780 3-(Hydroxymethyl)cyclohexanecarboxylic acid CAS No. 13380-83-1

3-(Hydroxymethyl)cyclohexanecarboxylic acid

Cat. No.: B3392780
CAS No.: 13380-83-1
M. Wt: 158.19 g/mol
InChI Key: HUBFEJLVQNDNKY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid . It is an important drug intermediate and has a wide range of biological activities. It has potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields .


Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a related compound, can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method involves the preparation of 4-(hydroxymethyl)cyclohexanecarboxylic acid from by-products generated in the preparation of 1,4-di(hydroxymethyl)cyclohexane through hydrolysis and extraction and purification processes .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O3 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .

Mechanism of Action

The mechanism of action of carboxylic acids involves nucleophilic acyl substitution followed by a nucleophilic addition, allowing for two hydride nucleophiles to be added to the electrophilic carbonyl carbon of a carboxylic acid .

Safety and Hazards

Cyclohexanecarboxylic acid, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(hydroxymethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFEJLVQNDNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 2
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 3
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 4
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 5
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)cyclohexanecarboxylic acid

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